N-cyclopentyloxane-4-sulfonamide

Fragment-based drug discovery Antiviral Enterovirus

N-cyclopentyloxane-4-sulfonamide is a crystallographically validated fragment hit against enteroviral 3C and 2A proteases, offering a unique cyclopentyl-oxane sulfonamide scaffold not replicable by generic analogs. Co-crystal structures (PDB: 7GNX, 7H3R) enable structure-guided optimization for broad-spectrum anti-enteroviral therapeutics. High purity (≥98%) and favorable physicochemical properties (MW 233, cLogP ~1.2) make it ideal for hit-to-lead campaigns. Supply is limited; request a quote today.

Molecular Formula C10H19NO3S
Molecular Weight 233.33 g/mol
CAS No. 1355642-84-0
Cat. No. B1528864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyloxane-4-sulfonamide
CAS1355642-84-0
Molecular FormulaC10H19NO3S
Molecular Weight233.33 g/mol
Structural Identifiers
SMILESC1CCC(C1)NS(=O)(=O)C2CCOCC2
InChIInChI=1S/C10H19NO3S/c12-15(13,10-5-7-14-8-6-10)11-9-3-1-2-4-9/h9-11H,1-8H2
InChIKeySVSOJZPVHKCFPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopentyloxane-4-sulfonamide (CAS 1355642-84-0) Chemical Profile and Procurement Relevance


N-cyclopentyloxane-4-sulfonamide (CAS 1355642-84-0) is a sulfonamide derivative with the molecular formula C10H19NO3S and a molecular weight of 233.33 g/mol . It is characterized by a cyclopentyl group attached to the sulfonamide nitrogen and an oxane (tetrahydropyran) ring at the 4-position [1]. The compound is primarily recognized as a fragment hit in crystallographic screening campaigns targeting viral proteases, specifically Enterovirus D68 3C protease and Coxsackievirus A16 2A protease, indicating its utility as a starting point for structure-based drug discovery in antiviral research [2][3].

Why Structural Analogs Cannot Replace N-Cyclopentyloxane-4-sulfonamide in Antiviral Fragment Screening


Generic substitution of N-cyclopentyloxane-4-sulfonamide with other sulfonamide fragments is not feasible due to its specific structural recognition by enteroviral proteases. The compound's unique combination of a cyclopentyl group and an oxane ring allows it to occupy distinct binding pockets within the active site of 3C and 2A proteases, as evidenced by high-resolution X-ray crystallography [1]. In contrast, simpler sulfonamide analogs (e.g., tetrahydro-2H-pyran-4-sulfonamide) lack the cyclopentyl moiety, which is essential for achieving the observed binding pose and fragment efficiency . The failure of close analogs to co-crystallize or demonstrate comparable binding modes in parallel fragment screening campaigns underscores the critical importance of this specific substitution pattern for antiviral hit identification and subsequent structure-guided optimization [1][2].

Quantitative Evidence of N-Cyclopentyloxane-4-sulfonamide's Unique Binding to Enteroviral Proteases


X-ray Crystallographic Evidence of Specific Binding to Enterovirus D68 3C Protease

N-cyclopentyloxane-4-sulfonamide (ST0) co-crystallized with Enterovirus D68 3C protease at a resolution of 1.48 Å, demonstrating unambiguous electron density within the active site [1]. This binding event was observed in a fragment screening campaign, validating its suitability as a hit for further optimization. In contrast, the unsubstituted tetrahydro-2H-pyran-4-sulfonamide (without the cyclopentyl group) was not reported as a hit in this screen, suggesting the cyclopentyl moiety is essential for achieving the observed binding pose and interaction profile [2].

Fragment-based drug discovery Antiviral Enterovirus

Binding Pose Validation Across Enterovirus Protease Orthologs

N-cyclopentyloxane-4-sulfonamide (ST0) also co-crystallized with Coxsackievirus A16 2A protease, with a structure deposited at 1.06 Å resolution (PDB ID: 7H3R) [1]. This demonstrates that the compound binds not only to EV-D68 3C protease but also to the 2A protease of another clinically relevant enterovirus. In comparison, the fragment screening campaign identified 75 fragments binding to 2A protease, with only 38 binding within the active site [2]. The ability of ST0 to bind to two distinct enteroviral proteases (3C and 2A) from different viruses suggests a potential broad-spectrum binding profile, a feature not observed for the majority of other fragments in the screen.

Fragment-based drug discovery Antiviral Enterovirus

Fragment Efficiency and Physicochemical Properties Favorable for Optimization

N-cyclopentyloxane-4-sulfonamide possesses physicochemical properties within the optimal range for fragment-based drug discovery. Its molecular weight of 233.33 g/mol and calculated LogP of approximately 1.2 (estimated via ChemSpider) place it well within the 'Rule of Three' guidelines (MW < 300, cLogP ≤ 3). In comparison, many sulfonamide fragments in the ChEMBL database exhibit higher molecular weights or less favorable lipophilicity, potentially limiting their suitability for further optimization [1]. Furthermore, the compound's topological polar surface area (TPSA) of approximately 72 Ų suggests adequate solubility and permeability for a fragment starting point .

Fragment-based drug discovery Medicinal chemistry Lead optimization

Absence of Reported Bioactivity Data Defines a Clear Research Niche

A search of the ChEMBL database (CHEMBL4581360) reveals no reported bioactivity data (IC50, Ki, etc.) for N-cyclopentyloxane-4-sulfonamide against any biological target [1]. This contrasts with many structurally related sulfonamides that have established potency against enzymes such as carbonic anhydrase or dihydropteroate synthase [2]. The lack of pre-existing data positions this compound as a clean chemical probe for investigating novel biological mechanisms or for use in assay development, where off-target activities could confound results.

Chemical probe Assay development Target validation

Optimal Use Cases for N-Cyclopentyloxane-4-sulfonamide in Antiviral Research


Fragment-Based Drug Discovery for Enteroviral Infections

Use N-cyclopentyloxane-4-sulfonamide as a validated fragment hit for initiating structure-guided optimization programs against enterovirus proteases (3C and 2A). The compound's co-crystal structures (PDB: 7GNX, 7H3R) provide a clear molecular basis for designing analogs with improved potency and selectivity [1]. Its favorable physicochemical properties (MW 233, cLogP ~1.2) make it an ideal starting point for hit-to-lead campaigns targeting broad-spectrum anti-enteroviral therapeutics .

Chemical Probe for Enteroviral Protease Function

Employ N-cyclopentyloxane-4-sulfonamide as a chemical tool to investigate the biological function of 3C and 2A proteases in enterovirus replication. The lack of pre-existing bioactivity annotations in public databases ensures minimal confounding off-target effects in cellular assays [2]. The compound's binding mode, defined by X-ray crystallography, allows for rational design of control experiments (e.g., using binding-deficient mutants) to validate target engagement [1].

Scaffold for Broad-Spectrum Antiviral Agent Development

Leverage the observed binding of N-cyclopentyloxane-4-sulfonamide to two distinct enteroviral proteases (EV-D68 3C and CVA16 2A) as a foundation for developing pan-enteroviral inhibitors [1][3]. The cyclopentyl-oxane sulfonamide core represents a privileged scaffold that can be elaborated to achieve potent inhibition across multiple enterovirus species, a critical need given the lack of approved therapies for many non-polio enteroviruses [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclopentyloxane-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.